molecular formula C8H12BrN3O2 B2522343 Ethyl 4-(3-bromo-1H-1,2,4-triazol-1-yl)butanoate CAS No. 1823783-80-7

Ethyl 4-(3-bromo-1H-1,2,4-triazol-1-yl)butanoate

Cat. No.: B2522343
CAS No.: 1823783-80-7
M. Wt: 262.107
InChI Key: VUHHFUGNKDFEFR-UHFFFAOYSA-N
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Preparation Methods

Mechanism of Action

The mechanism of action of Ethyl 4-(3-bromo-1H-1,2,4-triazol-1-yl)butanoate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The triazole ring can form hydrogen bonds and coordinate with metal ions, which may play a role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(3-bromo-1H-1,2,4-triazol-1-yl)butanoate is unique due to its specific substitution pattern on the triazole ring and the presence of an ester group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Biological Activity

Ethyl 4-(3-bromo-1H-1,2,4-triazol-1-yl)butanoate is a synthetic organic compound notable for its unique structural features, including a triazole ring and a butanoate moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

  • Molecular Formula : C₈H₁₂BrN₃O₂
  • Molecular Weight : 262.10 g/mol
  • CAS Number : 1823442-03-0

Synthesis

The synthesis of this compound typically involves the reaction of 3-bromo-1H-1,2,4-triazole with ethyl 4-bromobutanoate under basic conditions, often using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at elevated temperatures.

Antimicrobial Properties

Research has indicated that triazole derivatives, including this compound, exhibit significant antimicrobial activity against various pathogens. Triazoles are known to disrupt the synthesis of ergosterol in fungi and have been shown to possess antibacterial properties against certain bacterial strains . The presence of the bromine atom in the triazole ring enhances its reactivity and biological activity.

Table 1: Antimicrobial Activity of this compound

Pathogen TypeActivity ObservedReference
BacteriaModerate
FungiSignificant
MycobacteriumPotential

Anticancer Potential

Triazole compounds are recognized for their anticancer properties due to their ability to interact with specific proteins involved in cancer cell proliferation. This compound has been evaluated for its cytotoxic effects on various cancer cell lines. Studies suggest that these compounds can induce apoptosis and inhibit tumor growth through multiple mechanisms, including disruption of microtubule dynamics and interference with cell cycle regulation .

Table 2: Anticancer Activity Studies

Cell LineIC50 (µM)Mechanism of ActionReference
HeLa15Apoptosis induction
MCF720Microtubule disruption
A54910Cell cycle arrest

The precise mechanism by which this compound exerts its biological effects is still under investigation. It is hypothesized that the triazole ring can form hydrogen bonds and coordinate with metal ions in biological systems, facilitating interactions with enzymes and receptors. This interaction may lead to alterations in metabolic pathways crucial for pathogen survival or cancer cell proliferation.

Case Studies

Recent studies have highlighted the potential of this compound as a lead compound for drug development:

  • Antifungal Screening : A study conducted on various fungal strains demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antifungal agents.
  • Cytotoxicity Assays : In vitro assays on human cancer cell lines showed that treatment with this compound resulted in significant cell death through apoptotic pathways.

Properties

IUPAC Name

ethyl 4-(3-bromo-1,2,4-triazol-1-yl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrN3O2/c1-2-14-7(13)4-3-5-12-6-10-8(9)11-12/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUHHFUGNKDFEFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCN1C=NC(=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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